Dihexadecyl phthalate

Description

Properties

IUPAC Name |

dihexadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCGJKBBBBNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-18-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihexadecyl phthalate chemical properties and structure

An In-depth Technical Guide to Dihexadecyl Phthalate: Chemical Properties, Structure, and Scientific Considerations

Introduction

This compound is a high molecular weight phthalate ester, a class of compounds primarily utilized as plasticizers to enhance the flexibility and durability of polymers. As a diester of phthalic acid and hexadecanol, its molecular structure imparts properties that have made it a subject of interest in materials science. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, molecular structure, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for material selection, formulation, and safety assessment.

Chemical Structure and Identification

This compound is structurally defined by a benzene-1,2-dicarboxylate core with two long, saturated hexadecyl ester side chains. This structure dictates its physical and chemical behavior, particularly its lipophilicity and low volatility.

-

IUPAC Name: Dihexadecyl benzene-1,2-dicarboxylate

-

Synonyms: this compound, Palmitic acid, phthalic acid diester

-

CAS Number: 13372-18-4[1]

-

Molecular Formula: C₄₀H₇₀O₄[1]

-

Molecular Weight: 614.98 g/mol [1]

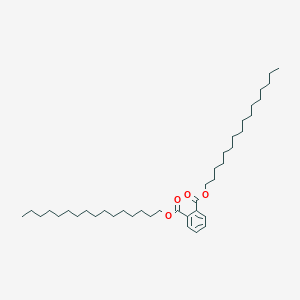

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Its high molecular weight and long alkyl chains result in low volatility and poor water solubility.

| Property | Value | Source |

| Density | 0.931 g/cm³ | [1] |

| Boiling Point | 568.5 °C at 760 mmHg | [1] |

| Vapor Pressure | 6.12E-13 mmHg at 25 °C | [1] |

| Refractive Index | 1.483 | [1] |

| Water Solubility | Insoluble | [2] |

Synthesis and Manufacturing

The synthesis of this compound follows the general procedure for producing phthalate esters: the esterification of phthalic anhydride with two equivalents of hexadecanol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Reaction Scheme:

C₆H₄(CO)₂O + 2 CH₃(CH₂)₁₅OH → C₆H₄(COO(CH₂)₁₅CH₃)₂ + H₂O

While specific laboratory-scale synthesis protocols for this compound are not extensively detailed in readily available literature, the industrial production of similar high molecular weight phthalates is a well-established process. The synthesis of other phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), often involves a malonic ester synthesis followed by reduction and esterification.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the unambiguous identification and quantification of this compound.

Spectroscopic Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of this compound would exhibit characteristic absorption bands for the ester carbonyl group (C=O) stretch around 1730 cm⁻¹, aromatic C-H stretching vibrations, and strong aliphatic C-H stretching bands from the long hexadecyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region corresponding to the protons on the benzene ring, a triplet for the terminal methyl groups of the alkyl chains, and a complex series of multiplets for the numerous methylene (-CH₂-) groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the aromatic carbons, and a series of signals for the aliphatic carbons of the hexadecyl chains.

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for structural elucidation through analysis of its fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of phthalates in various matrices.

Chromatographic Techniques

Due to its low volatility, GC-MS analysis of this compound may require high temperatures or derivatization. LC-MS is often a more suitable technique for the analysis of high molecular weight phthalates. These methods allow for the separation of this compound from other compounds in a mixture and its subsequent identification and quantification.

Applications and Relevance in Drug Development

The primary application of high molecular weight phthalates like this compound is as a plasticizer in polyvinyl chloride (PVC) and other polymers. In the context of pharmaceuticals and drug development, certain phthalates have been used as excipients, most notably as plasticizers in the enteric coatings of oral dosage forms to ensure flexibility and prevent cracking.

However, significant health concerns have been raised regarding the use of some phthalates due to their potential as endocrine disruptors and reproductive toxicants.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued guidance recommending against the use of specific phthalates, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), in drug products.[4][5] While this compound is not among the most commonly cited phthalates of concern, the general trend in the pharmaceutical industry is to move towards alternative, less toxic excipients.

Safety and Toxicology

The toxicological profile of phthalates varies significantly with their molecular weight and structure. Lower molecular weight phthalates have been more extensively studied and are generally considered to be more toxic than their higher molecular weight counterparts. Some phthalates are classified as carcinogenic, mutagenic, or reproductive toxicants.[6]

Specific toxicological data for this compound is limited in comparison to more common phthalates. However, as a class of compounds, phthalates have been associated with adverse health effects, particularly on the endocrine and reproductive systems.[3] It is crucial for researchers and drug development professionals to consider the potential health risks associated with any phthalate and to adhere to regulatory guidelines regarding their use.

Conclusion

This compound is a high molecular weight phthalate ester with well-defined chemical and physical properties. Its primary utility lies in its function as a plasticizer in various polymer systems. While phthalates have found application as pharmaceutical excipients, growing concerns over their potential toxicity have led to increased regulatory scrutiny and a shift towards safer alternatives. A thorough understanding of the chemical properties, structure, and potential toxicological implications of this compound is essential for its appropriate and safe use in any scientific or industrial application.

References

- Letopharm Limited. (n.d.). This compound| CAS:#13372-18-4.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). DI-N-HEXYL PHTHALATE. CAMEO Chemicals.

- U.S. Environmental Protection Agency (EPA). (n.d.). Technical Factsheet on DI (2-Ethylhexl) Phathalate (DEHP).

- Safety Data Sheet. (2019, March 31). Phthalates Standard.

- Lone Star Candle Supply. (n.d.). Learn about Phthalates & DEP in Fragrance Oils.

- National Center for Biotechnology Information (NCBI). (n.d.). Dihexyl phthalate. PubChem.

- National Center for Biotechnology Information (NCBI). (n.d.). Didecyl phthalate. PubChem.

- ChemicalBook. (n.d.). Didecyl phthalate(84-77-5) 1H NMR spectrum.

- Occupational Safety and Health Administration (OSHA). (n.d.). DIHEXYL PHTHALATE.

- CAS. (n.d.). Didecyl phthalate. CAS Common Chemistry.

- U.S. Food and Drug Administration (FDA). (2012, December 21). FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients.

- U.S. Food and Drug Administration (FDA). (2012, December). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Ditridecyl Phthalate.

- Wang, Y., et al. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel), 9(5), 603.

Sources

- 1. This compound| CAS:#13372-18-4 -Letopharm Limited [letopharm.com]

- 2. DI-N-HEXYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. fda.gov [fda.gov]

- 6. lonestarcandlesupply.com [lonestarcandlesupply.com]

The Synthesis of Dihexadecyl Phthalate from Phthalic Anhydride: A Comprehensive Technical Guide

Introduction: The Significance of High Molecular Weight Phthalates

Dihexadecyl phthalate, a high molecular weight phthalate ester, is a crucial compound in the polymer industry. Unlike its lower molecular weight counterparts, this compound offers superior permanence, lower volatility, and enhanced thermal stability, making it an ideal plasticizer for demanding applications. Primarily, it is used to impart flexibility, durability, and longevity to polyvinyl chloride (PVC) products such as high-temperature cable insulation, automotive interiors, and resilient flooring.[1][2][3] This guide provides an in-depth exploration of the synthesis of this compound from phthalic anhydride and hexadecanol (cetyl alcohol), focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Reaction Pathway and Mechanistic Insights

The synthesis of this compound from phthalic anhydride is a classic example of Fischer-Speier esterification. The overall process occurs in two sequential steps, as illustrated below.[4][5][6]

Chemical Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

The initial step involves the rapid, non-catalytic alcoholysis of phthalic anhydride with one equivalent of hexadecanol to form the monoester, monodecyl phthalate.[7][8] This reaction is an exergonic process that proceeds readily upon mixing the reactants at a moderately elevated temperature.[5]

The second step is the esterification of the monoester with a second molecule of hexadecanol to yield the desired this compound. This reaction is significantly slower, reversible, and requires a catalyst and the continuous removal of water to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.[4][9][10]

Catalyst Selection: The Key to Efficiency and Product Quality

The choice of catalyst is paramount in the synthesis of phthalate esters, influencing reaction rate, yield, and the final product's characteristics. Catalysts are broadly categorized into acidic and non-acidic types.[11]

-

Acid Catalysts : Traditional catalysts such as concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective but can lead to darker colored products and the formation of byproducts, especially at high temperatures.[12][13] These issues necessitate more extensive purification steps.

-

Non-Acid Catalysts : Organometallic compounds, particularly titanates (e.g., tetrabutyl titanate), tin oxides, and aluminates, are widely used in industrial settings.[11][14] They offer excellent catalytic activity at higher temperatures with minimal side reactions, resulting in a lighter-colored product of higher purity.[11] For the synthesis of this compound, a non-acid catalyst like magnesium aluminate is highly recommended to ensure superior product quality.[11]

Experimental Protocol: A Step-by-Step Guide

The following protocol details a laboratory-scale synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound synthesis.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Water separator (Dean-Stark apparatus) or vacuum distillation setup

-

Condenser

-

Phthalic anhydride (99% purity)

-

Hexadecanol (Cetyl alcohol, 99% purity)

-

Magnesium aluminate (catalyst)

-

Nitrogen inlet

Procedure:

-

Reactor Charging: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a water separator connected to a condenser, charge phthalic anhydride and hexadecanol. A molar ratio of hexadecanol to phthalic anhydride of 2.2:1 to 2.6:1 is recommended to ensure complete conversion of the anhydride.[11][15]

-

Initial Heating and Catalyst Addition: Begin stirring the mixture and heat it to approximately 120-140°C to obtain a clear, homogeneous liquid.[15] Once the mixture is molten and uniform, add the non-acid catalyst (e.g., magnesium aluminate) at a loading of 0.1% to 0.3% by weight of the total reactants.[11]

-

Esterification Reaction: Increase the temperature to 200-240°C to initiate the esterification reaction.[11] Maintain this temperature for 4-10 hours. The water produced during the reaction will be continuously removed, either azeotropically if a solvent is used, or by a gentle stream of nitrogen and subsequent condensation.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid number of the reaction mixture at regular intervals. The reaction is considered complete when the acid number drops to a predetermined low value, and the conversion of phthalic anhydride exceeds 96%.[11]

-

Purification:

-

Removal of Excess Alcohol: After the reaction is complete, distill off the excess hexadecanol under reduced pressure (-0.099 to -0.06 MPa) at a temperature of 200-270°C.[11] The recovered alcohol can be reused in subsequent batches.[11]

-

Catalyst Removal: After cooling the reaction mixture, the solid catalyst can be removed by filtration.

-

Neutralization (if an acid catalyst was used): If an acid catalyst was employed, the crude product should be neutralized with an alkaline solution (e.g., sodium carbonate), followed by washing with water to remove any remaining acid and salts.[15]

-

Product Characterization and Quality Control

The purity and identity of the synthesized this compound must be confirmed through various analytical techniques.

| Parameter | Method | Expected Outcome |

| Purity & Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | A major peak corresponding to the mass of this compound. Allows for the identification of any residual reactants or byproducts.[16][17][18] |

| Quantitative Analysis | High-Performance Liquid Chromatography (HPLC) | Quantification of the final product and assessment of purity against a standard.[19][20][21] |

| Functional Group Analysis | Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic ester carbonyl (C=O) stretch (~1730 cm⁻¹) and absence of anhydride carbonyl peaks and broad O-H stretch from the carboxylic acid intermediate. |

| Appearance | Visual Inspection | A clear, colorless to pale yellow, viscous liquid. |

Conclusion and Future Perspectives

The synthesis of this compound via the esterification of phthalic anhydride with hexadecanol is a well-established and scalable process. The use of non-acidic catalysts is crucial for achieving a high-quality product with desirable color and purity. As the demand for high-performance plasticizers continues to grow, research into more efficient and environmentally benign catalytic systems, such as solid acid catalysts and ionic liquids, will be pivotal in advancing the production of this compound and other high molecular weight esters.[22] Optimization of reaction parameters through methodologies like response surface methodology can further enhance yield and process efficiency.[23]

References

- Vertex AI Search. (n.d.). This compound.

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate.

- Amani, M., Najafabadi, H. E., & Afshar, S. (2016). Optimization of synthesis of dioctyl phthalate using response surface methodology. Sciforum.

- Wikipedia contributors. (2024, December 11). Phthalates. In Wikipedia, The Free Encyclopedia.

- National Industrial Chemicals Notification and Assessment Scheme. (2007). Di-C7-9-Alkyl Phthalate.

- Gaset, A., et al. (2012). Process for producing dialkyl phthalate. Google Patents.

- Saha, B., et al. (2016). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. ResearchGate.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Di-C9-11-Alkyl Phthalate.

- GreenFacts. (n.d.). Some phthalates and their applications.

- ChemicalBook. (2023). How does the catalyst affect the synthesis of Dihexyl Phthalate CAS 84-75-3?.

- BenchChem. (2025). Synthesis of Dicyclohexyl Phthalate from Phthalic Anhydride: An In-depth Technical Guide.

- Dubey, P. K., et al. (2010). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry, 9, 379-387.

- Berg, G. G. (1998). Preparation of plasticizer esters from phthalic anhydride residue. Google Patents.

- CN1749235A. (2006). Synthetic method for dioctadecyl phthalate. Google Patents.

- Dubey, P., et al. (2010). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry.

- Bej, S., et al. (2003). Metal(IV)tungstates as solid acid catalysts for the synthesis of phthalate diester. Indian Journal of Chemical Technology.

- Karami, B., et al. (2022). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances.

- Skrzypek, J., et al. (2003). Esterification of phthalic anhydride with n-heksanol using selected catalysts. ResearchGate.

- Swedish Environmental Protection Agency. (n.d.). Di-(2-ethyl hexyl) phthalate (DEHP).

- Wikipedia contributors. (2024, November 23). Diisodecyl phthalate. In Wikipedia, The Free Encyclopedia.

- Hallstar. (n.d.). The Function and Selection of Ester Plasticizers.

- Agilent Technologies. (2023). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.

- OK Chem. (n.d.). DI-N-HEXYL PHTHALATE: Enhancing PVC Products from Automotive to Construction.

- Mehrle, P. M., & Stalling, D. L. (1976). A separation and purification procedure for [14C] di-2-ethylhexyl phthalate in fish. Journal of the Fisheries Research Board of Canada, 33(8), 1888-1891.

- Taylor & Francis. (n.d.). Phthalic anhydride – Knowledge and References.

- Olayinka, O. A., et al. (2020). Synthesis of di(2-ethylhexyl) phthalate (DEHP). ResearchGate.

- Chavan, P. V., & Yadav, G. D. (2018). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. International Journal of Chemical and Physical Sciences.

- Restek. (2018). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

- Agilent Technologies. (2013). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.

- Scribd. (n.d.). Esterification of Phthalic Anhydride.

- National Center for Biotechnology Information. (n.d.). Didecyl phthalate. PubChem.

- Skrzypek, J., et al. (2003). Phthalic anhydride esterification with various alcohols over sulfuric acid catalyst. ResearchGate.

- Gasperi, J., et al. (2012). Phthalate and alkylphenol removal within wastewater treatment plants using physicochemical lamellar clarification and biofiltration. WIT Press.

- Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. Governors State University.

- Sadia, Z. (2025). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). ResearchGate.

- Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

- ChemicalBook. (n.d.). Diethyl phthalate synthesis.

- Guart, A., et al. (2011). Migration of plasticizersphthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk. Food Additives & Contaminants: Part A.

- Sakiti, S., et al. (2013). Removal of Di-2-Ethyl Hexyl Phthalates by Membrane Bioreactor. Journal of Environmental Protection.

- Wang, C., et al. (2011). Synthesis of dioctyl phthalate using acid functionalized ionic liquid as catalyst. Catalysis Communications.

- Smanmul, A., et al. (2010). DETERMINATION OF SIX PHTHALATES IN POLYPROPYLENE CONSUMER PRODUCTS BY SONICATION-ASSISTED EXTRACTION/GC-MS METHODS. Malaysian Journal of Chemistry.

- Occupational Safety and Health Administration. (n.d.). Dihexyl phthalate (branched and linear isomers) - Di-n-hexyl phthalate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Phthalates - Wikipedia [en.wikipedia.org]

- 10. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1749235A - Synthetic method for dioctadecyl phthalate - Google Patents [patents.google.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 15. FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google Patents [patents.google.com]

- 16. agilent.com [agilent.com]

- 17. gcms.cz [gcms.cz]

- 18. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 19. agilent.com [agilent.com]

- 20. opus.govst.edu [opus.govst.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. sciforum.net [sciforum.net]

A Comprehensive Spectroscopic Guide to Dihexadecyl Phthalate: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction

Molecular Structure and Spectroscopic Overview

The molecular structure of dihexadecyl phthalate consists of a central benzene-1,2-dicarboxylate (phthalate) core to which two hexadecyl alkyl chains are attached via ester linkages. This structure gives rise to distinct spectroscopic signatures that can be used for its unequivocal identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals for the aromatic protons of the phthalate ring and the protons and carbons of the two long alkyl chains.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexadecyl chains.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | dd | 2H | Aromatic Protons (H-3, H-6) |

| ~7.52 | dd | 2H | Aromatic Protons (H-4, H-5) |

| ~4.30 | t | 4H | -O-CH₂ -CH₂- |

| ~1.70 | quintet | 4H | -O-CH₂-CH₂ - |

| ~1.25 | br s | 52H | -(CH₂ )₁₃- |

| ~0.88 | t | 6H | -CH₃ |

Interpretation:

-

Aromatic Region: The protons on the benzene ring will appear as two sets of multiplets, characteristic of an ortho-substituted benzene ring. The protons adjacent to the carbonyl groups (H-3 and H-6) are expected to be deshielded and resonate at a lower field (~7.70 ppm) compared to the other two aromatic protons (H-4 and H-5) at ~7.52 ppm.[1]

-

Alkyl Chain: The methylene group directly attached to the ester oxygen (-O-CH₂ -) is deshielded by the electronegative oxygen and is expected to appear as a triplet around 4.30 ppm. The adjacent methylene group (-O-CH₂-CH₂ -) will resonate at approximately 1.70 ppm as a quintet. The bulk of the methylene groups in the long alkyl chain will overlap and appear as a broad singlet around 1.25 ppm.[2][3] The terminal methyl groups (-CH₃ ) will give a triplet at approximately 0.88 ppm.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments in this compound.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C =O (Ester carbonyl) |

| ~132.5 | Aromatic C -CO (C-1, C-2) |

| ~131.0 | Aromatic C H (C-4, C-5) |

| ~128.8 | Aromatic C H (C-3, C-6) |

| ~65.0 | -O-CH₂ - |

| ~31.9 | -CH₂ -(CH₂)₁₃-CH₃ |

| ~29.7 - ~29.1 | -(CH₂ )₁₂- |

| ~28.7 | -O-CH₂-CH₂ - |

| ~25.9 | -O-CH₂-CH₂-CH₂ - |

| ~22.7 | -CH₂ -CH₃ |

| ~14.1 | -CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the lowest field, around 167.5 ppm.[4][5]

-

Aromatic Carbons: The quaternary aromatic carbons attached to the carbonyl groups will appear around 132.5 ppm, while the protonated aromatic carbons will be found between 128 and 131 ppm.[4][5]

-

Alkyl Carbons: The carbon of the methylene group attached to the ester oxygen (-O-CH₂ -) will be at approximately 65.0 ppm. The numerous methylene carbons of the long alkyl chains will have very similar chemical environments and will overlap in the 22-32 ppm region. The terminal methyl carbon will appear at the highest field, around 14.1 ppm.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. In this compound, the most prominent features will be the strong absorptions from the ester functional groups.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1280, ~1120 | Strong | C-O stretching (ester) |

| ~740 | Strong | C-H bending (ortho-disubstituted aromatic) |

Interpretation:

The IR spectrum will be dominated by a very strong absorption band around 1735 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group.[6][7][8] Strong bands corresponding to the C-O stretching of the ester linkage are expected in the 1300-1000 cm⁻¹ region.[7][8] The presence of the long alkyl chains will be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (~2920 and 2850 cm⁻¹).[2] A strong band around 740 cm⁻¹ is characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. For dialkyl phthalates, electron ionization (EI) mass spectrometry typically leads to characteristic fragmentation patterns.

Predicted Mass Spectrum Fragmentation for this compound

| m/z | Ion |

| 631 | [M+H]⁺ (in soft ionization like ESI or CI) |

| 407 | [M - C₁₆H₃₃]⁺ |

| 225 | [C₆H₄(CO)₂O + H]⁺ |

| 149 | [C₈H₅O₃]⁺ (protonated phthalic anhydride) |

Interpretation:

The molecular ion peak for this compound (C₄₀H₇₀O₄, Molecular Weight: 631.0 g/mol ) may be weak or absent in an EI spectrum due to extensive fragmentation. However, with softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ at m/z 631 would be observable.

A common fragmentation pathway for dialkyl phthalates involves the cleavage of one of the alkyl chains, leading to a fragment at [M - C₁₆H₃₃]⁺ (m/z 407). The most characteristic and often the base peak in the EI spectra of many dialkyl phthalates is the ion at m/z 149.[10][11][12] This ion corresponds to protonated phthalic anhydride, [C₈H₅O₃]⁺, formed through a rearrangement and cleavage of the ester group.[10][13] Another significant fragment at m/z 225 can be attributed to the loss of one hexadecyloxy radical.

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Experimental Protocols

To acquire the spectroscopic data discussed, the following general protocols should be followed:

Sample Preparation

-

NMR: Dissolve an accurately weighed sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR: For Fourier-Transform Infrared (FTIR) analysis, a thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

MS: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, prepare a dilute solution of the sample in a volatile organic solvent such as hexane or dichloromethane. For direct infusion ESI-MS, dissolve the sample in a mixture of methanol and chloroform.

Instrumentation and Data Acquisition

-

NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

IR: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

MS: For GC-MS, use a capillary column suitable for separating high molecular weight compounds. The mass spectrometer should be operated in electron ionization (EI) mode with a scan range of m/z 50-700. For ESI-MS, infuse the sample solution directly into the ion source.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By understanding the characteristic signals and fragmentation patterns derived from its molecular structure, researchers, scientists, and drug development professionals can confidently identify and characterize this long-chain phthalate ester. The provided protocols offer a starting point for the experimental acquisition of this crucial analytical data, ensuring the integrity and quality of materials used in various scientific and industrial applications.

References

-

Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? [Online Forum]. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Esters. Available at: [Link]

-

Yin, P., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Analytical Letters, 47(9), 1579-1588. Available at: [Link]

-

Peda.net. (n.d.). IR Spectroscopy of Esters. Available at: [Link]

-

Wang, Y., et al. (2021). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 22(16), 8879. Available at: [Link]

-

ResearchGate. (2025). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

MDPI. (2022). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 27(15), 4987. Available at: [Link]

-

Taylor & Francis Online. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Analytical Letters, 47(9), 1579-1588. Available at: [Link]

-

MDPI. (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules, 28(14), 5481. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Didecyl phthalate. In NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Didecyl phthalate. In NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Didecyl phthalate. In NIST Chemistry WebBook. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

SpectraBase. (n.d.). Hexadecyl vinyl ether. Available at: [Link]

- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

-

PubChem. (n.d.). Didecyl phthalate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033244). Available at: [Link]

-

PubMed. (2013). 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. Available at: [Link]

-

Michigan State University. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

-

SpectraBase. (n.d.). di-Isodecyl Phthalate. Available at: [Link]

-

MassBank. (2021). Diisodecyl phthalate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Chemical characterization of dibutyl phthalate. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Available at: [Link]

-

PubChem. (n.d.). Diethyl Phthalate. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. Available at: [Link]

-

PubChem. (n.d.). Dihexyl phthalate. Available at: [Link]

Sources

- 1. Didecyl phthalate(84-77-5) 1H NMR [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Hexadecane(544-76-3) 1H NMR spectrum [chemicalbook.com]

- 4. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Spectrum: Esters [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of Dihexadecyl Phthalate in Organic Solvents: An In-depth Technical Guide

Introduction: The Critical Role of Solubility in Scientific Endeavors

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation, experimentation, and product development. Dihexadecyl phthalate, a high molecular weight phthalate ester, finds application as a plasticizer and in various specialty formulations. Its interaction with organic solvents is a pivotal factor influencing its efficacy, processing, and environmental fate. This technical guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple data points to elucidate the underlying principles and provide practical, field-proven methodologies for solubility determination and prediction.

I. The Molecular Basis of this compound Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is, at its core, a reflection of the intermolecular forces at play between the solute and solvent molecules. This compound's molecular structure, characterized by a rigid aromatic ring and two long, flexible hexadecyl (C16) alkyl chains, dictates its solubility behavior.

The bulky, nonpolar alkyl chains dominate the molecule's character, rendering it highly lipophilic and generally soluble in nonpolar organic solvents. Conversely, the central phthalate group possesses some polar character due to the ester functionalities, allowing for some interaction with more polar solvents. However, the overwhelming influence of the long alkyl chains means that this compound is practically insoluble in highly polar solvents like water.

The dissolution process can be understood through the lens of thermodynamics. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of this compound, the van der Waals forces holding the long alkyl chains together in the solid state are overcome by similar interactions with nonpolar solvent molecules.

II. Qualitative and Extrapolated Quantitative Solubility Profile

General Solubility Observations:

-

High Solubility: this compound is expected to exhibit high solubility in nonpolar and moderately polar organic solvents. This includes:

-

Hydrocarbons: Aliphatic and aromatic hydrocarbons such as hexane, heptane, toluene, and xylene are excellent solvents due to their nonpolar nature, which readily interacts with the long alkyl chains of the phthalate.[1]

-

Chlorinated Solvents: Dichloromethane and chloroform are also effective solvents.

-

Ethers: Diethyl ether and tetrahydrofuran (THF) can effectively solvate this compound.

-

Ketones: Acetone and methyl ethyl ketone (MEK) are generally good solvents for phthalates.[2]

-

-

Moderate to Good Solubility: In solvents with a degree of polarity, such as alcohols, the solubility is influenced by the alcohol's alkyl chain length.

-

Alcohols: Ethanol, methanol, and isopropanol can dissolve this compound, with solubility likely increasing with the alcohol's chain length (e.g., better solubility in butanol than in methanol).[2]

-

-

Low to Negligible Solubility:

-

Water: this compound is practically insoluble in water due to the hydrophobic nature of its long alkyl chains.[3]

-

Extrapolated Quantitative Insights:

Based on data for similar long-chain phthalates like di-n-hexyl phthalate and didecyl phthalate, the solubility of this compound in common organic solvents is expected to be in the range of freely soluble ( >100 mg/mL) to soluble (10-100 mg/mL) at ambient temperature. It is crucial to note that these are estimations, and experimental verification is paramount for specific applications.

III. Predictive Solubility Modeling: The Power of Hansen Solubility Parameters

In the absence of extensive experimental data, predictive models offer a powerful tool for estimating the solubility of a compound in various solvents. The Hansen Solubility Parameters (HSP) approach is a particularly effective method for this purpose.[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and likely higher solubility.

Table 1: Hansen Solubility Parameters of Selected Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

By comparing the estimated HSP of this compound with the known values for various solvents, researchers can make informed decisions about solvent selection, significantly reducing the need for extensive trial-and-error experimentation.

IV. Experimental Determination of Solubility: A Practical Guide

For precise and reliable solubility data, experimental determination is indispensable. The following section provides detailed protocols for determining the solubility of this compound in organic solvents.

A. The Static Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Protocol:

-

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (GC-MS or HPLC-UV)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or on a stirrer and agitate the mixture for 24 to 72 hours. The equilibration time should be sufficient to reach a stable concentration.

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure complete removal of any suspended particles, either centrifuge the sample at a high speed or filter it through a chemically resistant syringe filter.

-

Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

B. Analytical Quantification Techniques

The choice of analytical technique is critical for accurate solubility determination.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for quantifying phthalates. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is another robust and widely used technique. The aromatic ring in the phthalate structure provides strong UV absorbance, allowing for sensitive detection.

Logical Flow for Method Selection and Validation

Caption: Logical workflow for analytical method selection and validation.

V. Data Presentation: A Comparative Overview

To facilitate easy comparison, the solubility data should be presented in a clear and structured format.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility |

| Hydrocarbons | Hexane, Toluene | Freely Soluble |

| Alcohols | Ethanol, Methanol | Soluble |

| Ketones | Acetone | Freely Soluble |

| Ethers | Diethyl Ether, THF | Freely Soluble |

| Chlorinated | Dichloromethane | Freely Soluble |

| Polar Aprotic | Acetonitrile | Moderately Soluble |

| Water | Water | Insoluble |

Note: "Freely Soluble" generally corresponds to >100 mg/mL, "Soluble" to 10-100 mg/mL, "Moderately Soluble" to 1-10 mg/mL, and "Insoluble" to <0.1 mg/mL. These are qualitative descriptors and should be confirmed experimentally.

VI. Conclusion: A Holistic Approach to Understanding Solubility

This technical guide has provided a multi-faceted approach to understanding the solubility of this compound in organic solvents. By integrating theoretical principles with predictive modeling and practical experimental protocols, researchers, scientists, and drug development professionals are equipped with the knowledge and tools necessary to make informed decisions. While a comprehensive database of quantitative solubility data for this compound is yet to be established, the methodologies outlined herein empower the scientific community to generate reliable data tailored to their specific needs, thereby advancing research and development in their respective fields.

References

-

PubChem. (n.d.). Didecyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]

- Wypych, G. (2017). Handbook of Plasticizers, 3rd Edition. ChemTec Publishing.

-

IUPAC-NIST Solubility Data Series. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Dihexyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, R., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Bogdanović, D., et al. (2019). SIMULTANEOUS DETERMINATION OF FIVE PHTHALATES IN WHITE SPIRITS USING LIQUID-LIQUID EXTRACTION FOLLOWED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Advanced technologies, 8(1), 59-64.

- Thomsen, M., et al. (2001). Solubilities and surface activities of phthalates investigated by surface tension measurements. Chemosphere, 44(4), 651-658.

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(15), 6863-6874.

- Cousins, I. T., & Mackay, D. (2000). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. Chemosphere, 41(9), 1389-1399.

-

Ataman Kimya. (n.d.). DIETHYLHEXYL PHTHALATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters values for different components of plasticizer polymer mixtures. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

OSHA. (n.d.). Dihexyl phthalate (branched and linear isomers). Retrieved from [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Goral, M., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters.

-

Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]

- Goral, M., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Sharma, P., & Sharma, R. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. GSC Biological and Pharmaceutical Sciences, 17(3), 038-046.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Di(2-ethylhexyl) phthalate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.

- Goral, M., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1.

-

ResearchGate. (n.d.). Solubility parameters of different plasticizers. Retrieved from [Link]

- Goral, M., et al. (2010). IUPAC-NIST solubility data series. 88. Esters with water-revised and updated. Part 2. C5 and C6 Esters.

- Bogdanović, D., et al. (2019). SIMULTANEOUS DETERMINATION OF FIVE PHTHALATES IN WHITE SPIRITS USING LIQUID-LIQUID EXTRACTION FOLLOWED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Advanced technologies, 8(1), 59-64.

- Cousins, I. T., & Mackay, D. (2000). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. Chemosphere, 41(9), 1389-1399.

- Barton, A. F. M. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press.

- Qiu, J., et al. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 873-882.

- Grulke, E. A. (1999). Solubility parameter values. In Polymer handbook (4th ed., pp. VII/675-VII/714). Wiley.

- S hegokar, R., & Manjunath, K. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Industrial & Engineering Chemistry Research, 58(44), 20455-20465.

-

ResearchGate. (n.d.). List of phthalate esters studied and their associated molar masses, molar volumes and melting points. Retrieved from [Link]

- Rocchi, S., & Bucchini, A. (2019). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. International Journal of Environmental Research and Public Health, 16(22), 4286.

- Celeiro, M., et al. (2021). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 10(7), 1545.

Sources

- 1. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the Material Safety of Dihexadecyl Phthalate

This document provides a comprehensive technical guide on the material safety aspects of Dihexadecyl phthalate (CAS No. 13372-18-4). It is intended for researchers, scientists, and professionals in drug development who may handle this substance. The guide has been structured to deliver field-proven insights grounded in established scientific principles.

A Note on Data Availability: It is critical to inform the user that comprehensive, publicly available toxicological and regulatory data specifically for this compound (CAS 13372-18-4) is limited. This guide synthesizes the known specific data with general principles and data from structurally related High Molecular Weight (HMW) phthalates to provide a robust safety framework. This approach is predicated on the understanding that while each chemical is unique, compounds within the same class, particularly those with very long alkyl chains, often share similar physical properties and handling requirements.

Chemical and Physical Identity

This compound is a high molecular weight phthalate ester. Phthalates are diesters of phthalic acid, and their properties are largely determined by the length and structure of their alcohol side chains.[1] this compound, with two C16 chains, is a very long-chain phthalate, which places it in the category of High Molecular Weight (HMW) phthalates.[2] This classification is crucial as HMW phthalates generally exhibit different toxicological profiles compared to their low molecular weight counterparts.[3]

Known physical and chemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13372-18-4 | [4][5] |

| Molecular Formula | C40H70O4 | [4][5] |

| Molecular Weight | 614.98 g/mol | [4] |

| Density | 0.931 g/cm³ | [4] |

| Boiling Point | 568.5 °C at 760 mmHg | [4] |

| Vapor Pressure | 6.12E-13 mmHg at 25°C | [4] |

| Refractive Index | 1.483 | [4] |

The extremely low vapor pressure and high boiling point are characteristic of HMW phthalates and indicate a very low volatility under standard laboratory conditions.[1]

Logical Relationship: Phthalate Classification

The following diagram illustrates the classification of phthalates based on their molecular weight, which is a key determinant of their toxicological and physical properties.

Caption: Classification of phthalate esters by side-chain length and molecular weight.

Hazard Identification and Toxicological Profile

No specific hazard classifications or comprehensive toxicological studies for this compound are readily available. Therefore, we must infer potential hazards based on the general profile of HMW phthalates.

General Profile of High Molecular Weight (HMW) Phthalates:

-

Acute Toxicity: HMW phthalates generally exhibit low acute oral and dermal toxicity.[6][7]

-

Irritation: They are typically not classified as skin or eye irritants, though mild, transient irritation may occur upon excessive contact.[6]

-

Sensitization: HMW phthalates are generally not considered to be skin sensitizers.[6]

-

Reproductive & Developmental Toxicity: This is the area of greatest concern for many phthalates. However, the reproductive and endocrine-disrupting effects are most strongly associated with transitional-chain phthalates like DEHP and DBP.[2][3] Very long-chain HMW phthalates like Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP) are generally considered to have a lower potential for reproductive toxicity.[2] Due to the lack of specific data, a cautious approach is warranted, but this compound is not expected to be as potent as shorter-chain phthalates.

-

Carcinogenicity: Some phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), are classified as possibly carcinogenic to humans (IARC Group 2B). However, this classification is not applied to all phthalates, and the data for very long-chain variants is less conclusive.[6] Currently, this compound is not listed as a carcinogen by IARC, NTP, or OSHA.[6]

Safe Handling, Storage, and Personal Protection

The causality behind safe handling protocols for HMW phthalates stems from their physical nature (oily, low volatility liquids) and the need to prevent direct contact and environmental release.

Experimental Protocol: Safe Laboratory Handling

-

Engineering Controls:

-

Rationale: To minimize potential exposure even with low-volatility substances.

-

Procedure: Handle the material in a well-ventilated area. A standard laboratory fume hood is recommended, especially when heating the substance or creating aerosols.[6] Ensure an eyewash station and safety shower are readily accessible.[10]

-

-

Personal Protective Equipment (PPE) Selection:

-

Rationale: To prevent direct skin and eye contact, which are the primary exposure routes.

-

Procedure:

-

Eye Protection: Wear chemical safety goggles or glasses.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Breakthrough times should be considered for prolonged tasks.[10]

-

Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider additional protective clothing.[9]

-

-

-

Hygiene Practices:

-

Rationale: To prevent inadvertent ingestion and cross-contamination.

-

Procedure: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in laboratory areas.[11]

-

Storage Protocol

-

Container: Store in a tightly sealed, properly labeled container.[9]

-

Location: Keep in a cool, dry, and well-ventilated area.[10]

-

Incompatibilities: Store away from strong oxidizing agents.[9]

-

Ignition Sources: Although it has a high flash point, keep the product away from heat and sources of ignition as a general precaution.[9]

Workflow: Safe Handling of this compound

Caption: A standard workflow for the safe laboratory handling of this compound.

Emergency and First-Aid Procedures

Emergency procedures for HMW phthalates are generally straightforward due to their low acute toxicity and non-reactive nature.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation develops or persists.[9] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[6] |

| Inhalation | Unlikely route of exposure. If fumes from heated material are inhaled, remove the victim to fresh air. If symptoms persist, call a physician.[6] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 3.[10]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.

-

Containment and Cleanup:

-

Small Spills: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[9]

-

Large Spills: Dike far ahead of the liquid spill for later disposal.

-

Collection: Collect the absorbed material into suitable, closed containers for disposal.[9]

-

Disposal: Dispose of contaminated material as waste according to local, state, and federal regulations.

-

Fire-Fighting and Stability

-

Flammability: Combustible liquid. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: No limitations are given for this substance.

-

Hazardous Combustion Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO2).[9]

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Reactivity: Avoid contact with strong oxidizing agents.[9]

Ecological Information

Specific ecotoxicity data for this compound is not available. For analogous HMW phthalates like diisodecyl phthalate, the substance is classified as toxic to aquatic life with long-lasting effects. Due to its very low water solubility, the bioavailability in aquatic systems may be limited, but it can adsorb to sediment and soil.[12] It is crucial to prevent its release into the environment.

References

-

SAFETY DATA SHEET Bis(2-ethylhexyl) phthalate . (2025). Sigma-Aldrich.

-

DI-N-HEXYL PHTHALATE . CAMEO Chemicals - NOAA.

-

This compound| CAS:#13372-18-4 . Letopharm Limited.

-

Dihexyl phthalate | C20H30O4 . PubChem - NIH.

-

Phthalates Standard (1X1 mL) - Safety Data Sheet . (2024). Agilent Technologies.

-

SAFETY DATA SHEET 16112-03 EXPA4DWB TRANS 9040 . (2019). POLYONE CORPORATION.

-

SAFETY DATA SHEET - Didecyl phthalate . (2025). Fisher Scientific.

-

SAFETY DATA SHEET - diisodecyl phthalate . (2025). Sigma-Aldrich.

-

Safety Data Sheet (SDS) - DIDP-E . (2014). HB Chemical.

-

COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT Statement on the Restriction Report on four phthalate esters . (2011). COT.

-

13372-18-4 this compound . King-Pharm.

-

Physical, Chemical, and Environmental Properties of Phthalates . (2023). Encyclopedia MDPI.

-

What are phthalates? . (2024). Environmental Working Group.

-

Di-n-hexyl Phthalate - Chemical Assessment Report . Australian Industrial Chemicals Introduction Scheme (AICIS).

-

Reproductive toxic potential of phthalate compounds – State of art review . (2021). Journal of Applied Toxicology.

-

Phthalates Toxicity . (2023). StatPearls - NCBI Bookshelf.

-

Webinar: Learn more about the risk assessment of phthalates used in plastic food contact materials . (2019). European Food Safety Authority (EFSA).

-

Phthalates and Their Impacts on Human Health . (2021). Healthcare (Basel).

-

Phthalates: Physical & Chemical Properties . (2011). ILO Encyclopaedia of Occupational Health and Safety.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. interactive.cbs8.com [interactive.cbs8.com]

- 3. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound| CAS:#13372-18-4 -Letopharm Limited [letopharm.com]

- 5. 13372-18-4 this compound [chemsigma.com]

- 6. hbchemical.com [hbchemical.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. plasticomp.com [plasticomp.com]

- 9. fishersci.com [fishersci.com]

- 10. agilent.com [agilent.com]

- 11. cot.food.gov.uk [cot.food.gov.uk]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Environmental Fate and Transport of Dihexadecyl Phthalate

A Note to the Reader: Direct and extensive research on the environmental fate and transport specifically for Dihexadecyl phthalate (DHDP) is limited in publicly available scientific literature. Therefore, this guide has been expertly compiled by synthesizing data from closely related long-chain phthalate esters (LCPEs), such as Di(2-ethylhexyl) phthalate (DEHP) and other high molecular weight phthalates. The principles and methodologies outlined herein provide a robust framework for understanding and predicting the environmental behavior of DHDP.

Introduction

This compound (DHDP) is a high molecular weight phthalate ester. Like other phthalates, it is used as a plasticizer to enhance the flexibility and durability of polymeric materials. Due to its large molecular size and long alkyl chains, DHDP is characterized by very low water solubility and low vapor pressure. These physicochemical properties are the primary drivers of its behavior in the environment, suggesting a strong tendency to partition into soil, sediment, and biota rather than remaining in water or air. This guide provides a comprehensive overview of the anticipated environmental fate and transport of DHDP, grounded in the established behavior of similar long-chain phthalates.

Physicochemical Properties Governing Environmental Behavior

The environmental partitioning of DHDP is dictated by its fundamental physicochemical properties. The long hexadecyl chains render the molecule highly non-polar and hydrophobic.

| Property | Predicted Value/Characteristic for DHDP | Significance for Environmental Fate and Transport |

| Molecular Formula | C40H70O4 | Indicates a large, carbon-rich molecule. |

| Molecular Weight | 631.0 g/mol | High molecular weight contributes to low volatility and water solubility. |

| Water Solubility | Extremely Low | Limits mobility in aquatic systems; promotes partitioning to solids. |

| Vapor Pressure | Extremely Low | Minimal partitioning to the atmosphere; atmospheric transport is negligible. |

| Octanol-Water Partition Coefficient (log Kow) | High (>8) | Strong tendency to sorb to organic matter in soil and sediment. High potential for bioaccumulation in lipid-rich tissues of organisms. |

| Organic Carbon-Water Partition Coefficient (Koc) | High | Indicates strong binding to the organic fraction of soil and sediment, leading to low mobility. |

Expert Insight: The extremely high log Kow value is the most critical parameter for understanding DHDP's environmental behavior. It signals that this compound will be overwhelmingly found in solid and biotic matrices rather than in the aqueous phase.

Environmental Fate and Transport Mechanisms

The journey of DHDP through the environment is a complex interplay of partitioning, degradation, and transport processes.

Partitioning in Environmental Compartments

Due to its hydrophobic nature, DHDP released into the environment will rapidly partition out of water and air and associate with solid phases.

Diagram: Environmental Partitioning of this compound

Caption: Predicted environmental partitioning of DHDP.

-

Soil and Sediment: The primary sinks for DHDP in the environment are soil and sediment. Its high organic carbon-water partition coefficient (Koc) indicates strong adsorption to organic matter in these matrices.[1] This strong binding significantly limits its mobility and leaching potential into groundwater.[2]

-

Water: The concentration of DHDP in the water column is expected to be very low due to its poor water solubility and strong tendency to adsorb to suspended particles, which eventually settle into the sediment.

-

Air: Due to its extremely low vapor pressure, volatilization of DHDP from soil or water surfaces is negligible. Long-range atmospheric transport is not a significant concern for this compound.

-

Biota: The high lipophilicity of DHDP, indicated by its high log Kow, suggests a significant potential for bioaccumulation in organisms, particularly in fatty tissues.[3] However, the large molecular size of DHDP may limit its uptake and bioavailability to some extent.

Degradation Pathways

The environmental persistence of DHDP is determined by its susceptibility to biotic and abiotic degradation processes. For long-chain phthalates, biodegradation is the principal degradation mechanism.[4]

1. Biotic Degradation (Biodegradation)

Microbial degradation is the most significant process for the breakdown of phthalate esters in the environment.[4] The process typically occurs in two main steps:

-

Ester Hydrolysis: The initial and often rate-limiting step is the hydrolysis of the ester bonds by microbial esterases or lipases. This reaction cleaves the two hexadecyl chains from the phthalate backbone, forming monohexadecyl phthalate (MHDP) and ultimately phthalic acid, along with hexadecanol.

-

Aromatic Ring Cleavage: The resulting phthalic acid is then further metabolized by microorganisms through the cleavage of the aromatic ring, eventually leading to mineralization to carbon dioxide and water under aerobic conditions.

The rate of biodegradation of phthalates is influenced by several factors, including the length of the alkyl chain. Generally, very long-chain phthalates like DHDP are expected to biodegrade more slowly than their shorter-chain counterparts due to steric hindrance and lower bioavailability.[1]

Diagram: Biodegradation Pathway of Phthalates

Caption: Generalized biodegradation pathway for phthalate esters.

2. Abiotic Degradation

Abiotic degradation processes such as hydrolysis and photolysis are generally not considered significant for the environmental breakdown of long-chain phthalates under typical environmental conditions.

-

Hydrolysis: Chemical hydrolysis of the ester bonds is a very slow process at neutral pH and ambient temperatures.

-

Photolysis: Phthalates do not significantly absorb sunlight in the environmentally relevant spectrum, so direct photolysis is not a major degradation pathway.

Experimental Methodologies for Environmental Assessment

To empirically determine the environmental fate and transport of DHDP, a suite of standardized laboratory experiments can be employed.

Protocol 1: Determination of the Octanol-Water Partition Coefficient (log Kow)

The log Kow is a critical parameter for predicting the partitioning behavior of a chemical. The OECD Guideline 117 (HPLC Method) is a widely accepted protocol.

Methodology:

-

Preparation of Standards: Prepare a series of standard solutions of DHDP in a suitable organic solvent (e.g., acetonitrile).

-

HPLC System Setup:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used, with the composition adjusted to achieve adequate retention.

-

Detector: A UV detector set at an appropriate wavelength for DHDP.

-

-

Calibration: Inject a series of reference compounds with known log Kow values that bracket the expected log Kow of DHDP. Create a calibration curve by plotting the logarithm of the retention factor (k) against the known log Kow values.

-

Sample Analysis: Inject the DHDP standard solution and determine its retention time.

-

Calculation: Calculate the retention factor (k) for DHDP and use the calibration curve to determine its log Kow.

Causality in Experimental Choice: The HPLC method is preferred for highly hydrophobic compounds like DHDP because it avoids the experimental difficulties of the traditional shake-flask method, such as the formation of emulsions and the accurate measurement of very low concentrations in the aqueous phase.

Protocol 2: Soil Sorption and Desorption (Koc Determination)

The organic carbon-water partition coefficient (Koc) quantifies the tendency of a chemical to bind to soil organic matter. The OECD Guideline 106 (Batch Equilibrium Method) is the standard protocol.

Methodology:

-

Soil Selection: Use a panel of well-characterized soils with varying organic carbon content and texture.

-

Preparation of DHDP Solution: Prepare a stock solution of DHDP in a water-miscible, low-volatility solvent (e.g., methanol) and then dilute it in a calcium chloride solution (to mimic soil pore water).

-

Sorption Phase:

-

Add a known volume of the DHDP solution to a known mass of soil in a centifuge tube.

-

Equilibrate the soil-water slurries on a shaker for a predetermined time (e.g., 24-48 hours) at a constant temperature.

-

Separate the solid and aqueous phases by centrifugation.

-

-

Analysis: Measure the concentration of DHDP remaining in the aqueous phase using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation of Kd and Koc:

-

Calculate the amount of DHDP sorbed to the soil by mass balance.

-

The soil-water partition coefficient (Kd) is the ratio of the concentration in soil to the concentration in water at equilibrium.

-

The Koc is then calculated by normalizing the Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

-

-

Desorption Phase (Optional): After the sorption phase, replace a portion of the supernatant with a fresh solution of calcium chloride and re-equilibrate to assess the reversibility of the sorption process.

Self-Validation System: The use of multiple soil types allows for the validation of the relationship between Kd and organic carbon content. A strong correlation provides confidence in the calculated Koc value.

Protocol 3: Aerobic Biodegradation in Soil

This protocol, based on OECD Guideline 307, determines the rate of aerobic biodegradation of a chemical in soil.

Methodology:

-

Soil and Radiolabeled DHDP: Use a fresh, biologically active soil. It is highly recommended to use ¹⁴C-labeled DHDP (labeled in the aromatic ring) to facilitate tracking and mass balance.

-

Incubation Setup:

-

Treat soil samples with the ¹⁴C-DHDP solution.

-

Incubate the treated soil in biometer flasks at a constant temperature and moisture content in the dark.

-

The flasks are designed to trap evolved ¹⁴CO₂ in an alkaline solution (e.g., potassium hydroxide).

-

-

Sampling and Analysis:

-

At regular intervals, analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting. This represents the mineralization of the DHDP.

-

At the end of the experiment, perform a solvent extraction of the soil to determine the amount of remaining parent DHDP and its transformation products.

-

The non-extractable residues (NER) can be quantified by combustion of the extracted soil.

-

-

Data Analysis:

-

Plot the cumulative percentage of evolved ¹⁴CO₂ over time.

-

Calculate the degradation half-life (DT50) of DHDP from the decline in its concentration in the soil over time.

-

Diagram: Experimental Workflow for Biodegradation Study

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mobility of 4-nonylphenol and di(2-ethylhexyl) phthalate in three agricultural soils irrigated with untreated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Toxicological Assessment of Dihexadecyl Phthalate: A Read-Across Approach

Introduction: The Challenge of Characterizing Dihexadecyl Phthalate

This compound (DHXP), a high molecular weight phthalate ester with the chemical formula C40H70O4 and CAS number 13372-18-4, represents a significant data gap in the field of toxicology. While phthalates as a class of compounds have been extensively studied for their potential adverse health effects, specific toxicological data for DHXP are scarce in publicly available literature. This technical guide addresses this challenge by employing a scientifically robust "read-across" approach. This methodology leverages existing toxicological data from structurally and metabolically similar long-chain phthalates to infer the potential hazards of DHXP.